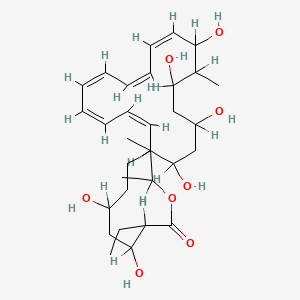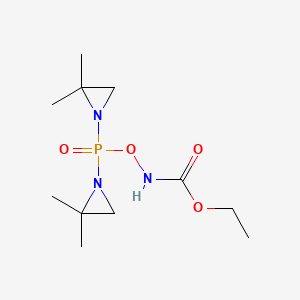
醛基-N-乙酰-D-葡萄糖胺
描述
Aldehydo-N-acetyl-D-glucosamine, also known as 2-acetamido-2-Deoxy-D-glucose or D-GlcNAc, is classified as a member of the Hexoses . Hexoses are monosaccharides in which the sugar unit is a six-carbon containing . It is the open-chain form of N-acetyl-D-glucosamine .
Synthesis Analysis
N-acetylglucosamine (GlcNAc) is the acetylated derivative of glucosamine (GlcN). It is an important component of proteoglycans, glycoproteins, glycosaminoglycans (GAGs), and other building units found in connective tissue . A study by Goyal et al. synthesized and screened an innovative class of N-acetyl glucosamine with methoxybenzylidene acetal protective group .
Molecular Structure Analysis
Aldehydo-N-acetyl-D-glucosamine contains total 29 bond(s); 14 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 secondary amide(s) (aliphatic), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 1 primary .
Chemical Reactions Analysis
The hydrolysis kinetics of the chitin monomer, N-acetyl-D-glucosamine, in HCl, HClO4, and H3PO4 was studied in relation to the acid concentration . The rate constants of N-acetyl-D-glucosamine deacetylation and D(+)-glucosamine formation in HClO4 and H3PO4 were determined for the first time .
Physical And Chemical Properties Analysis
Chitin and its deacetylated derivative chitosan are natural polymers composed of randomly distributed β - (1-4)-linked d-glucosamine (deacetylated unit) and N-acetyl-d-glucosamine (acetylated unit) .
科学研究应用
生物医学应用
醛基-N-乙酰-D-葡萄糖胺(葡萄糖胺的衍生物)具有多种生物医学应用。研究表明,葡萄糖胺及其衍生物(如 N-乙酰葡萄糖胺)作为糖蛋白、蛋白聚糖和糖胺聚糖的成分,在人体中发挥着至关重要的作用。这些物质已显示出有益的药理作用,尤其是在缓解骨关节炎症状方面。除了骨关节炎外,葡萄糖胺在治疗心血管疾病、神经功能缺失、皮肤病甚至癌症方面具有潜在的治疗应用。其功能主要归因于其抗氧化和抗炎活性,其机制通常涉及炎性反应的调节,特别是通过核因子-κB (NF-κB) 通路 (Dalirfardouei、Karimi 和 Jamialahmadi,2016)。
甲壳素向 N-乙酰葡萄糖胺的转化
将甲壳素转化为 N-乙酰葡萄糖胺(一种有价值的药理活性剂)是一个备受关注的领域。一项关于来自枯草芽孢杆菌的甲壳素酶新基因的研究证明了其在甲壳素向 N-乙酰葡萄糖胺生物转化的潜力。所涉及的酶是一种具有 β-N-乙酰葡萄糖胺酶活性的外切甲壳素酶,在将甲壳素转化为其单体 N-乙酰葡萄糖胺方面显示出有希望的结果,表明在葡萄糖胺生产中具有潜在应用 (Fu 等,2014)。
有机催化应用
基于葡萄糖胺的伯胺已被合成并用作不对称羟醛反应中的高效有机催化剂,展示了葡萄糖胺衍生物在化学合成中的多功能性。该研究重点是利用从 N-乙酰-D-葡萄糖胺开始的葡萄糖胺衍生物来催化环己酮和芳基醛之间的反应。该应用证明了葡萄糖胺在促进重要化学转化方面的潜力 (Agarwal 和 Peddinti,2011)。
生物聚合物在生物医学工程中的应用
甲壳素及其衍生物,包括 N-乙酰葡萄糖胺,是用于各种生物医学应用的有价值的生物聚合物。这些聚合物由于其生物相容性,已被广泛探索用于组织工程、伤口愈合和药物递送载体。这些物质支持组织再生和修复的能力突出了它们在生物医学工程中的重要性 (Khor 和 Lim,2003)。
免疫调节作用
葡萄糖胺及其衍生物(如 N-乙酰葡萄糖胺)已显示出免疫抑制作用,这可能有利于作为免疫抑制剂。它们在抑制各种免疫细胞(包括 T 淋巴母细胞和树突状细胞)活化中的作用表明在需要免疫调节的疾病中具有潜在的治疗应用 (Ma 等,2002)。
皮肤病学应用
研究还探讨了葡萄糖胺及其衍生物在皮肤病学中的益处。例如,葡萄糖胺已被证明可以加速伤口愈合,改善皮肤水分,减少皱纹。它对酪氨酸酶激活的抑制作用也使其可用于治疗色素沉着过度症 (Bissett,2006)。
未来方向
属性
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBDJOUHNCFQT-LXGUWJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27555-50-6 | |
| Record name | Poly-N-Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27555-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3045855 | |
| Record name | N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action in relieving arthritic pain and in repair of cartilage is a matter of speculation. Biochemically, glucosamine is involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue. Proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone. These polysaccharides make up to 95% of the proteoglycan structure. In fact, chemically, proteoglycans resemble polysaccharides more than they do proteins. The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs). GAGs include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin and heparan sulfate. All of the GAGs contain derivatives of glucosamine or galactosamine. Glucosamine derivatives are found in hyaluronic acid, keratan sulfate and heparan sulfate. Chondroitin sulfate contains derivatives of galactosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage. GAG chains are fundamental components of aggrecan found in articular cartilage. Aggrecan confers upon articular cartilage shock-absorbing properties. It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers. This balance confers upon articular cartilage the deformable resilience vital to its function. In the early stages of degenerative joint disease, aggrecan biosynthesis is increased. However, in later stages, aggrecan synthesis is decreased, leading eventually to the loss of cartilage resiliency and to most of the symptoms that accompany osteoarthritis. During the progression of osteoarthritis, exogenous glucosamine may have a beneficial role. It is known that, in vitro, chondrocytes do synthesize more aggregan when the culture medium is supplemented with glucosamine. N-acetylglucosamine is found to be less effective in these in vitro studies. Glucosamine has also been found to have antioxidant activity and to be beneficial in animal models of experimental arthritis. The counter anion of the glucosamine salt (i.e. chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine. Further, the sulfate in glucosamine sulfate supplements should not be confused with the glucosamine sulfate found in such GAGs as keratan sulfate and heparan sulfate. In the case of the supplement, sulfate is the anion of the salt. In the case of the above GAGs, sulfate is present as an ester. Also, there is no glucosamine sulfate in chondroitin sulfate (source: PDRhealth). | |
| Record name | N-Acetylglucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
N-Acetylglucosamine | |
CAS RN |
7512-17-6 | |
| Record name | Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7512-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylglucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007512176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylglucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLGLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V956696549 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)
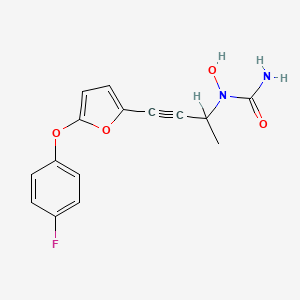
![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)
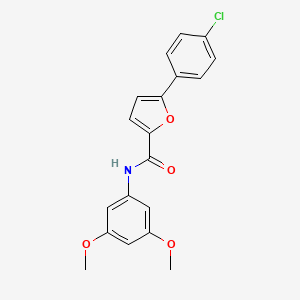

![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)



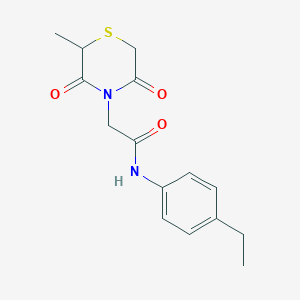
![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)
